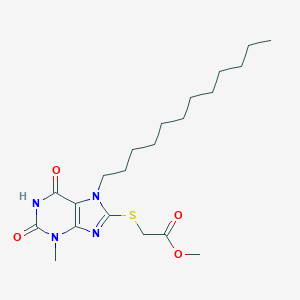![molecular formula C22H24N2O3S2 B406293 2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE CAS No. 333340-30-0](/img/structure/B406293.png)
2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, an isothiazole ring, and various substituents such as methoxy, ethoxy, and dimethyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Méthodes De Préparation
The synthesis of 2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov cycloaddition reaction, which involves the reaction of an aniline derivative with an aldehyde and an alkene in the presence of a Lewis acid catalyst.
Introduction of the Isothiazole Ring: The isothiazole ring can be introduced through a cyclization reaction involving a thioamide and a nitrile oxide.
Functional Group Modifications:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability.
Analyse Des Réactions Chimiques
2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE can undergo various chemical reactions, including:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE can be compared with other quinoline derivatives, such as:
2-(3,4-dimethoxyphenyl)quinoline: This compound shares the quinoline core and methoxy groups but lacks the isothiazole ring and ethoxy group, resulting in different chemical properties and potential activities.
4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: This derivative has a similar quinoline core but includes a furan ring and different substituents, leading to distinct biological activities.
The unique combination of functional groups in this compound sets it apart from these similar compounds and contributes to its specific chemical and biological properties.
Propriétés
Numéro CAS |
333340-30-0 |
|---|---|
Formule moléculaire |
C22H24N2O3S2 |
Poids moléculaire |
428.6g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-8-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C22H24N2O3S2/c1-6-27-14-8-9-16-15(12-14)19-20(22(2,3)23-16)29-24(21(19)28)13-7-10-17(25-4)18(11-13)26-5/h7-12,23H,6H2,1-5H3 |
Clé InChI |
XMBCLHDQIYCPKD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC(=C(C=C4)OC)OC)(C)C |
SMILES canonique |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC(=C(C=C4)OC)OC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B406214.png)
![Ethyl 5-[(3-methoxyanilino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B406215.png)
![ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B406218.png)
![Ethyl 2-[(3-fluorobenzoyl)amino]-5-[(4-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B406219.png)
![ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B406220.png)
![ETHYL 2-(4-METHOXYBENZAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B406222.png)
![ETHYL 2-(4-CHLOROBENZAMIDO)-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B406224.png)
![ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B406225.png)
![ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B406226.png)
![Ethyl 2-[(4-chlorobenzoyl)amino]-5-[(2-fluoroanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B406227.png)
![ETHYL 2-BENZAMIDO-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B406229.png)
![Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-(4-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B406230.png)
![Ethyl 5-[(3-methoxyanilino)carbonyl]-4-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B406232.png)
